molecular formula C9H12N4O2 B8758556 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine

3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine

Cat. No. B8758556
M. Wt: 208.22 g/mol
InChI Key: XGDXGAIMUDSKCG-UHFFFAOYSA-N
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Patent
US08080547B2

Procedure details

A suspension of 1.735 g (10 mmol) of 2-amino-6-chloro-3-nitropyridine, 1.66 ml (20 mmol) of pyrrolidine and 1.66 ml (10 mmol) of diisopropylethylamine in a mixture of 1 ml of dimethyl sulfoxide and 5 ml of isopropanol is heated at 60° C., with stirring, in a sealed tube, for 20 hours. The mixture is cooled to ambient temperature and then diluted with 10 ml of isopropanol. The solid is collected by filtration and is then washed with 2×5 ml of isopropanol. The solid is taken up with 20 ml of water. The suspension is stirred for 30 minutes. The solid is filtered off and then washed with 2×5 ml of water and 2×5 ml of ether, and dried under vacuum in the presence of phosphorus pentoxide so as to obtain 1.91 g (9.17 mmol) of product in the form of a vivid yellow powder.
Quantity
1.735 g
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1.C(N(C(C)C)CC)(C)C>CS(C)=O.C(O)(C)C>[N+:8]([C:7]1[C:2]([NH2:1])=[N:3][C:4]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:5][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.735 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
1.66 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.66 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring, in a sealed tube, for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
is then washed with 2×5 ml of isopropanol
STIRRING
Type
STIRRING
Details
The suspension is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with 2×5 ml of water and 2×5 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum in the presence of phosphorus pentoxide so as

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC(=CC1)N1CCCC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.17 mmol
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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